molecular formula C18H23N3O4S B4480764 N-[(FURAN-2-YL)METHYL]-4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZAMIDE

N-[(FURAN-2-YL)METHYL]-4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZAMIDE

Cat. No.: B4480764
M. Wt: 377.5 g/mol
InChI Key: JVPXTHBPEYXNHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(FURAN-2-YL)METHYL]-4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZAMIDE is a complex organic compound that features a furan ring, a piperazine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZAMIDE typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using 4-methylpiperazine as a starting material.

    Formation of the Benzamide Group: The benzamide group is typically formed through the reaction of an amine with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The benzamide group can be reduced to form benzylamines.

    Substitution: The piperazine ring can undergo substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonyl chlorides.

Major Products

    Oxidation: Furanones

    Reduction: Benzylamines

    Substitution: Various substituted piperazines

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with various biological activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, while the piperazine ring can modulate neurotransmitter activity. The benzamide group can interact with proteins involved in cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-FURAN-2-YLMETHYL-4-METHYL-BENZENESULFONAMIDE: Similar structure but lacks the piperazine ring.

    N-(2-FURAN-2-YL-1-((FURAN-2-YLMETHYL)-CARBAMOYL)-VINYL)-4-METHYL-BENZAMIDE: Contains additional furan rings and a vinyl group.

Uniqueness

N-[(FURAN-2-YL)METHYL]-4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZAMIDE is unique due to its combination of a furan ring, a piperazine ring, and a benzamide group, which provides it with distinct chemical and biological properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[(4-methylpiperazin-1-yl)sulfonylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-20-8-10-21(11-9-20)26(23,24)14-15-4-6-16(7-5-15)18(22)19-13-17-3-2-12-25-17/h2-7,12H,8-11,13-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPXTHBPEYXNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(FURAN-2-YL)METHYL]-4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZAMIDE
Reactant of Route 2
N-[(FURAN-2-YL)METHYL]-4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZAMIDE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[(FURAN-2-YL)METHYL]-4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(FURAN-2-YL)METHYL]-4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZAMIDE
Reactant of Route 5
N-[(FURAN-2-YL)METHYL]-4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(FURAN-2-YL)METHYL]-4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.